molecular formula C29H41N7O4S B1684167 (Z)-N-(5-Guanidino-1-oxo-1-(5-phenyl-1-(phenylsulfonyl)pent-1-EN-3-ylamino)pentan-2-YL)-4-methylpiperazine-1-carboxamide CAS No. 1076088-50-0

(Z)-N-(5-Guanidino-1-oxo-1-(5-phenyl-1-(phenylsulfonyl)pent-1-EN-3-ylamino)pentan-2-YL)-4-methylpiperazine-1-carboxamide

Cat. No. B1684167
M. Wt: 583.7 g/mol
InChI Key: QLVPCZICLZOVOF-GQCXWPLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WRR-483, an analogue of K-11777, is a potent and selective cysteine protease inhibitor with trypanocidal activity in cell culture and animal model with comparable efficacy to K11777. WRR-483 demonstrates good potency against cruzain with sensitivity to pH conditions and high efficacy in the cell culture assay. Furthermore, WRR-483 also eradicates parasite infection in a mouse model of acute Chagas' disease. WRR-483 binds covalently to the active site cysteine of the protease in a similar manner as other vinyl sulfone-based inhibitors. WRR-483 has potential to be developed as a treatment for Chagas' disease.

properties

CAS RN

1076088-50-0

Product Name

(Z)-N-(5-Guanidino-1-oxo-1-(5-phenyl-1-(phenylsulfonyl)pent-1-EN-3-ylamino)pentan-2-YL)-4-methylpiperazine-1-carboxamide

Molecular Formula

C29H41N7O4S

Molecular Weight

583.7 g/mol

IUPAC Name

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1

InChI Key

QLVPCZICLZOVOF-GQCXWPLSSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC2=CC=CC=C2)/C=C/S(=O)(=O)C3=CC=CC=C3

SMILES

CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

WRR-483;  WRR 483;  WRR483.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-(5-Guanidino-1-oxo-1-(5-phenyl-1-(phenylsulfonyl)pent-1-EN-3-ylamino)pentan-2-YL)-4-methylpiperazine-1-carboxamide
Reactant of Route 2
(Z)-N-(5-Guanidino-1-oxo-1-(5-phenyl-1-(phenylsulfonyl)pent-1-EN-3-ylamino)pentan-2-YL)-4-methylpiperazine-1-carboxamide
Reactant of Route 3
(Z)-N-(5-Guanidino-1-oxo-1-(5-phenyl-1-(phenylsulfonyl)pent-1-EN-3-ylamino)pentan-2-YL)-4-methylpiperazine-1-carboxamide
Reactant of Route 4
(Z)-N-(5-Guanidino-1-oxo-1-(5-phenyl-1-(phenylsulfonyl)pent-1-EN-3-ylamino)pentan-2-YL)-4-methylpiperazine-1-carboxamide
Reactant of Route 5
(Z)-N-(5-Guanidino-1-oxo-1-(5-phenyl-1-(phenylsulfonyl)pent-1-EN-3-ylamino)pentan-2-YL)-4-methylpiperazine-1-carboxamide
Reactant of Route 6
(Z)-N-(5-Guanidino-1-oxo-1-(5-phenyl-1-(phenylsulfonyl)pent-1-EN-3-ylamino)pentan-2-YL)-4-methylpiperazine-1-carboxamide

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